![molecular formula C25H26FNO4 B1365166 (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate CAS No. 93957-52-9](/img/structure/B1365166.png)
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a heptenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate typically involves multi-step organic reactionsThe final steps involve esterification and the formation of the heptenoate moiety under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate for Statin Drugs
One of the primary applications of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is its use as an intermediate in the synthesis of statin drugs, which are widely used to lower cholesterol levels. The compound is structurally related to fluvastatin, a well-known statin, and plays a crucial role in the development of anti-cholesterol medications. The synthesis of this compound involves several steps, including the formation of indole derivatives and subsequent modifications to achieve the desired biological activity .
HMG-CoA Reductase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a candidate for further investigation in treating conditions like hyperlipidemia and atherosclerosis .
Therapeutic Potential
Treatment of Cardiovascular Diseases
Given its role as an HMG-CoA reductase inhibitor, this compound has potential therapeutic applications in managing cardiovascular diseases linked to high cholesterol levels. Clinical studies have demonstrated that compounds with similar structures can effectively lower LDL cholesterol and improve overall cardiovascular health .
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound:
Mechanism of Action
The mechanism of action of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of specific biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features but different functional groups.
Fluvastatin Sodium: Another compound with a fluorophenyl group and indole moiety, used as a cholesterol-lowering agent.
Uniqueness
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has a complex structure that includes an indole moiety and a fluorophenyl group. Its molecular formula is C25H26FNO4 with a CAS number of 93957-52-9. The compound's synthesis typically involves multi-step organic reactions, which include esterification and the formation of the heptenoate moiety under controlled conditions .
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, metal complexes derived from its structural analogs have shown promising activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium species .
- Anticancer Potential : The indole structure is known for its anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound is being investigated as a potential inhibitor of specific enzymes involved in disease processes, which may lead to new therapeutic strategies in treating conditions such as cancer and infectious diseases.
Case Studies
- Antitubercular Activity : A study evaluating the biological activity of metal complexes derived from Schiff bases related to this compound reported significant antitubercular effects. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Mycobacterium tuberculosis, comparable to standard drugs like rifampicin .
- Antimalarial Activity : Another study highlighted the antimalarial potential of metal complexes formed with derivatives of this compound. The results indicated that these complexes exhibited higher efficacy than traditional antimalarial drugs .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Properties
IUPAC Name |
methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,20,29H,14-15H2,1-3H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVMHRSMHMKAP-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.